(Triphenylmethyl)thionyl Imide (Triphenylmethyl)thionyl Imide
Brand Name: Vulcanchem
CAS No.: 503596-47-2
VCID: VC3234362
InChI: InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O
Molecular Formula: C19H15NOS
Molecular Weight: 305.4 g/mol

(Triphenylmethyl)thionyl Imide

CAS No.: 503596-47-2

Cat. No.: VC3234362

Molecular Formula: C19H15NOS

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

(Triphenylmethyl)thionyl Imide - 503596-47-2

Specification

CAS No. 503596-47-2
Molecular Formula C19H15NOS
Molecular Weight 305.4 g/mol
IUPAC Name [diphenyl-(sulfinylamino)methyl]benzene
Standard InChI InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Standard InChI Key SGKWDUCXQUBHGX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O

Introduction

Chemical Properties and Structure

Molecular Structure

(Triphenylmethyl)thionyl Imide has the molecular formula C19H15NOS and a molecular weight of 305.40 g/mol . The structure comprises:

  • 19 carbon atoms

  • 15 hydrogen atoms

  • 1 nitrogen atom

  • 1 oxygen atom

  • 1 sulfur atom

The compound features a triphenylmethyl (trityl) group connected to a thionyl imide moiety. The triphenylmethyl portion consists of three phenyl rings attached to a central carbon atom, creating a bulky, three-dimensional structure that provides steric protection to the reactive thionyl imide functionality.

Synthesis Methods

Several methods have been developed for synthesizing (Triphenylmethyl)thionyl Imide, highlighting the versatility and efficiency of producing this compound within organic chemistry. These synthetic approaches typically involve specialized reagents and controlled reaction conditions.

Applications in Organic Chemistry

Sulfonimidoylation Reactions

Comparison with Related Compounds

(Triphenylmethyl)thionyl Imide shares structural and functional similarities with several related compounds. The table below highlights these relationships and distinguishes the unique features of (Triphenylmethyl)thionyl Imide:

Compound NameMolecular FormulaKey FeaturesPrimary Applications
(Triphenylmethyl)thionyl ImideC19H15NOSActs as a sulfinylamine reagent; contains triphenylmethyl groupSynthesis of sulfonamides and sulfonimidamides
SulfinamideR-SO2-NR'R''Contains a sulfinamide functional groupPharmaceutical intermediates
SulfonamideR-SO2-NH2Contains an amine instead of imide; commonly used as antibioticsMedicinal chemistry, especially as antibacterial agents
ThionamideR-S-NH2Contains sulfur directly bonded to nitrogenMedicinal chemistry and coordination compounds

This comparison highlights the uniqueness of (Triphenylmethyl)thionyl Imide, particularly in its structural configuration that enables it to act effectively as a reagent for specific chemical transformations.

Current Research and Future Directions

Recent Developments

Current research involving (Triphenylmethyl)thionyl Imide appears to focus primarily on expanding its utility in organic synthesis, particularly for creating complex molecules with potential pharmaceutical applications. The compound's ability to facilitate multicomponent reactions makes it relevant to modern synthetic strategies that emphasize efficiency and atom economy.

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